Jadomycin B

Beschreibung

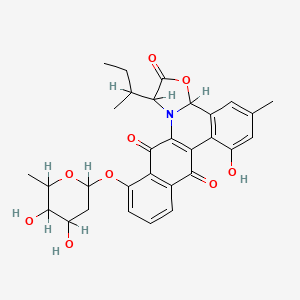

(1S)-1-[(2S)-butan-2-yl]-7-hydroxy-5-methyl-2,8,13-trioxo-1,2,8,13-tetrahydro-3aH-benzo[b][1,3]oxazolo[3,2-f]phenanthridin-12-yl 2,6-dideoxy-alpha-L-ribo-hexopyranoside has been reported in Apis cerana with data available.

structure given in first source; isolated from Streptomyces venezuelae

Eigenschaften

CAS-Nummer |

149633-99-8 |

|---|---|

Molekularformel |

C30H31NO9 |

Molekulargewicht |

549.6 g/mol |

IUPAC-Name |

(3S)-3-[(2S)-butan-2-yl]-19-[(2S,4R,5R,6S)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-11-hydroxy-9-methyl-5-oxa-2-azapentacyclo[11.8.0.02,6.07,12.015,20]henicosa-1(13),7(12),8,10,15(20),16,18-heptaene-4,14,21-trione |

InChI |

InChI=1S/C30H31NO9/c1-5-13(3)24-30(37)40-29-16-9-12(2)10-17(32)21(16)23-25(31(24)29)28(36)22-15(27(23)35)7-6-8-19(22)39-20-11-18(33)26(34)14(4)38-20/h6-10,13-14,18,20,24,26,29,32-34H,5,11H2,1-4H3/t13-,14-,18+,20-,24-,26-,29?/m0/s1 |

InChI-Schlüssel |

BSBSCJRAEMDCHC-LVOPHWFOSA-N |

Kanonische SMILES |

CCC(C)C1C(=O)OC2N1C3=C(C4=C2C=C(C=C4O)C)C(=O)C5=C(C3=O)C(=CC=C5)OC6CC(C(C(O6)C)O)O |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

Jadomycin B; |

Herkunft des Produkts |

United States |

Foundational & Exploratory

The Discovery of Jadomycin B: A Technical Guide to its Production and Biosynthesis in Streptomyces venezuelae ISP5230

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of Jadomycin B, a unique angucycline antibiotic produced by Streptomyces venezuelae ISP5230. Jadomycin B's discovery is notable for its production being induced by environmental stressors, a departure from the typical conditions for secondary metabolite synthesis. This document details the experimental protocols for its cultivation, induction, extraction, and purification, along with a comprehensive overview of its biosynthetic pathway and regulatory mechanisms. Quantitative data is presented in structured tables for clarity, and key pathways and workflows are visualized through diagrams.

Introduction

Jadomycins are a family of polyketide natural products characterized by an unusual 8H-benzo-[b]-phenanthridine backbone, with Jadomycin B being a prominent member.[1][2] Unlike many antibiotics produced by Streptomyces species under standard nutrient-limiting conditions, the biosynthesis of Jadomycin B in S. venezuelae ISP5230 is triggered by specific environmental stresses, such as heat shock or exposure to toxic concentrations of ethanol.[1][2][3] This unique characteristic has made the Jadomycin biosynthetic pathway a subject of significant scientific interest. Jadomycin B exhibits a range of biological activities, including antimicrobial and anticancer properties.[1]

Experimental Protocols

Cultivation of Streptomyces venezuelae ISP5230

Successful production of Jadomycin B begins with the proper cultivation of S. venezuelae ISP5230. The following protocols outline the recommended media and conditions for preparing seed cultures and for the production of Jadomycin B.

2.1.1. Media Composition

The following table details the composition of the media required for the cultivation of S. venezuelae ISP5230.

| Medium | Component | Concentration (g/L) | Notes |

| Seed Medium (MYM) | Maltose | 4.0 | Used for preparing the vegetative inoculum. |

| Yeast Extract | 4.0 | ||

| Malt Extract | 10.0 | ||

| pH | 7.0 | ||

| Production Medium | D-Galactose | - | A poorly assimilated carbon source. |

| L-Isoleucine | - | The sole nitrogen source. | |

| KH₂PO₄ | 1.16 | ||

| MgSO₄ | 0.5 | ||

| K₂HPO₄ | 0.2 | ||

| pH | 7.5 | Adjusted before inoculation. |

2.1.2. Cultivation and Stress Induction Workflow

The production of Jadomycin B is a multi-step process involving the preparation of a seed culture followed by inoculation into a production medium and the application of an environmental stressor.

Caption: Workflow for Jadomycin B production.

Protocol:

-

Seed Culture: Inoculate 50 mL of MYM medium in a 250-mL Erlenmeyer flask with spores of S. venezuelae ISP5230. Incubate the culture at 27°C for 24 hours with shaking to generate a vegetative inoculum.[4]

-

Production Culture: Inoculate the D-galactose-L-isoleucine production medium with a 10% (v/v) vegetative inoculum.[4]

-

Stress Induction: Between 6 and 13 hours post-inoculation, apply one of the following stressors:

-

Incubation and Harvest: Continue the incubation at 27°C for a total of 48 hours after the application of the stressor.[2][3] The culture broth can then be harvested for extraction of Jadomycin B.

Extraction and Purification of Jadomycin B

The following protocol outlines a general procedure for the extraction and purification of Jadomycin B from the culture broth.

2.2.1. Extraction and Purification Workflow

Caption: Extraction and purification workflow for Jadomycin B.

Protocol:

-

Cell Removal: Separate the mycelium from the culture broth by centrifugation or filtration.

-

Initial Extraction: The culture supernatant containing Jadomycin B is passed through a phenyl solid-phase extraction (SPE) column. The column is washed with water to remove polar impurities.

-

Elution: Elute the Jadomycin B from the phenyl column using methanol.

-

Further Purification: The crude methanolic extract is concentrated and can be further purified by column chromatography, for example, using a Sephadex LH-20 column with methanol as the eluent.[5]

Quantification of Jadomycin B by HPLC

High-Performance Liquid Chromatography (HPLC) is a standard method for the quantification of Jadomycin B.

| Parameter | Condition |

| Column | Phenyl column (e.g., Waters XBridge) |

| Mobile Phase | Gradient of water and acetonitrile, both containing 0.1% formic acid. |

| Detection | UV-Vis or Mass Spectrometry (MS) |

| Internal Standard | Jadomycin F (for LC-MS/MS quantification) |

Quantitative Data

The production of Jadomycin B is influenced by various factors, including the specific stressor used and the genetic background of the S. venezuelae ISP5230 strain.

| Production Condition | Jadomycin B Yield | Reference |

| Wild-type S. venezuelae ISP5230 with stress induction | 12 mg/L | [1] |

| Genetically engineered strain (ermEp* promoter) | ~24 mg/L | [1][6] |

Physicochemical Properties of Jadomycin B:

| Property | Value |

| Molecular Formula | C₃₀H₃₁NO₉ |

| Molecular Weight | 549.57 g/mol |

| CAS Number | 149633-99-8 |

Biosynthesis of Jadomycin B

The biosynthesis of Jadomycin B is a complex process involving a type II polyketide synthase (PKS) for the formation of the angucycline core, followed by a series of post-PKS modifications, including the incorporation of an amino acid and glycosylation.

Jadomycin B Biosynthetic Gene Cluster

The genes responsible for Jadomycin B biosynthesis are clustered together on the S. venezuelae ISP5230 chromosome. This cluster contains genes for the PKS, enzymes for post-PKS modifications, and regulatory genes.

Biosynthetic Pathway

The proposed biosynthetic pathway for Jadomycin B involves the following key steps:

-

Polyketide Chain Assembly: A type II PKS synthesizes a polyketide chain from acetate and malonate units.

-

Angucycline Core Formation: The polyketide chain undergoes a series of cyclization and aromatization reactions to form the angucycline core.

-

Oxidative Ring Cleavage: The angucyclinone intermediate undergoes an oxidative cleavage of one of its rings.

-

Amino Acid Incorporation: L-isoleucine from the culture medium is incorporated into the modified angucyclinone, leading to the formation of the characteristic oxazolone ring of Jadomycin B.

-

Glycosylation: The aglycone is glycosylated with L-digitoxose. The biosynthesis of L-digitoxose from glucose-1-phosphate is mediated by a set of enzymes encoded by the jad gene cluster.

Regulatory Network

The production of Jadomycin B is tightly regulated by a complex network of activator and repressor proteins encoded within the jad gene cluster.

Caption: Regulatory cascade of Jadomycin B biosynthesis.

The regulatory cascade is initiated by an external stress signal. This signal leads to the inactivation of the repressor proteins JadR2 and JadR*.[7][8][9] These two repressors act synergistically to inhibit the expression of the activator protein JadR1.[7][8] Once the repression is lifted, JadR1 can activate the transcription of the Jadomycin B biosynthetic genes, leading to the production of the antibiotic.[1][7][8] Disruption of the jadR2 gene has been shown to result in the production of Jadomycin B even in the absence of stress.[9]

Conclusion

The discovery and study of Jadomycin B from Streptomyces venezuelae ISP5230 have provided valuable insights into the regulation of secondary metabolism and the biosynthesis of complex natural products. The unique stress-induced production mechanism makes it an interesting model for understanding how bacteria respond to their environment. The detailed protocols and data presented in this guide are intended to facilitate further research into this fascinating molecule and its potential applications in medicine and biotechnology.

References

- 1. Biosynthesis and Total Synthesis Studies on The Jadomycin Family of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Conditions for the production of jadomycin B by Streptomyces venezuelae ISP5230: effects of heat shock, ethanol treatment and phage infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. journals.asm.org [journals.asm.org]

- 5. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 6. Engineering a regulatory region of jadomycin gene cluster to improve jadomycin B production in Streptomyces venezuelae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. JadR and jadR2 act synergistically to repress jadomycin biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. d-nb.info [d-nb.info]

- 9. Regulation of jadomycin B production in Streptomyces venezuelae ISP5230: involvement of a repressor gene, jadR2 - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Jadomycin B

For Researchers, Scientists, and Drug Development Professionals

Introduction

Jadomycin B is a member of the angucycline family of antibiotics, a class of polyketide natural products known for their complex chemical structures and diverse biological activities.[1] Produced by the soil bacterium Streptomyces venezuelae ISP5230, particularly under conditions of environmental stress such as heat shock or exposure to ethanol, Jadomycin B has garnered significant interest for its potent anticancer and antibacterial properties.[2][3] This technical guide provides a comprehensive overview of the chemical structure and stereochemistry of Jadomycin B, including detailed spectroscopic data, experimental protocols for its isolation and characterization, and an exploration of its mechanism of action.

Chemical Structure

Jadomycin B possesses a unique and intricate pentacyclic skeleton, identified as an 8H-benz[b]oxazolo[3,2-f]phenanthridine core.[4] This core structure is a hallmark of the jadomycin series of natural products. The molecular formula of Jadomycin B is C₃₀H₃₁NO₉, with a molecular weight of approximately 549.57 g/mol .[1]

The structure of Jadomycin B is distinguished by several key features:

-

Angucycline Core: A polycyclic aromatic framework that forms the foundation of the molecule.

-

Oxazolone Ring: A five-membered heterocyclic ring that is biosynthetically derived from the non-enzymatic incorporation of an amino acid. In the case of Jadomycin B, this amino acid is L-isoleucine.[2][4] The presence and nature of this ring are crucial for its biological activity.

-

L-Digitoxose Moiety: A deoxysugar attached to the angucycline core. The glycosidic linkage is vital for the bioactivity of Jadomycin B, as the aglycone form, Jadomycin A, is inactive.[3]

A significant characteristic of Jadomycin B is its existence as a dynamic equilibrium of two diastereomers. This diastereomerism arises from the configuration at the C-3a position within the oxazolone ring, resulting in a mixture of 3a-S and 3a-R configurations.[4] This equilibrium is a consequence of the non-enzymatic cyclization cascade that occurs during its biosynthesis.[4]

Stereochemistry

Data Presentation

Physicochemical Properties of Jadomycin B

| Property | Value | Reference |

| Molecular Formula | C₃₀H₃₁NO₉ | [1] |

| Molecular Weight | 549.57 g/mol | [1] |

| Exact Mass | 549.1999 u | [1] |

Spectroscopic Data

While a complete, publicly available, and unambiguously assigned NMR dataset for Jadomycin B is challenging to locate in a single source, the following represents a compilation of expected signals based on its known structure and data from related compounds. The presence of two diastereomers complicates the spectra, leading to the observation of two sets of signals for certain protons and carbons.

Expected ¹H and ¹³C NMR Data for Jadomycin B

| Position | Expected ¹³C δ (ppm) | Expected ¹H δ (ppm) |

| Angucycline Core | ||

| C-1 | ~180-185 | |

| C-2 | ~150-155 | |

| C-3 | ~120-125 | ~7.0-7.5 (s) |

| C-4 | ~160-165 | |

| C-4a | ~110-115 | |

| C-5 | ~130-135 | |

| C-6 | ~115-120 | ~7.5-8.0 (d) |

| C-6a | ~135-140 | |

| C-7 | ~125-130 | ~7.5-8.0 (d) |

| C-8 | ~180-185 | |

| C-8a | ~120-125 | |

| C-9 | ~15-20 (CH₃) | ~2.0-2.5 (s) |

| C-10 | ~140-145 | |

| C-11 | ~160-165 | |

| C-11a | ~115-120 | |

| C-12 | ~155-160 | |

| C-12a | ~105-110 | |

| C-12b | ~130-135 | |

| Oxazolone Ring | ||

| C-3a | ~90-95 | ~5.0-5.5 (m) |

| C-1' | ~60-65 | ~4.0-4.5 (m) |

| C-2' (isoleucyl) | ~35-40 | ~2.0-2.5 (m) |

| C-3' (isoleucyl) | ~25-30 | ~1.0-1.5 (m) |

| C-4' (isoleucyl) | ~10-15 (CH₃) | ~0.8-1.0 (t) |

| C-5' (isoleucyl) | ~15-20 (CH₃) | ~0.8-1.0 (d) |

| C=O | ~170-175 | |

| L-Digitoxose | ||

| C-1'' | ~95-100 | ~5.0-5.5 (d) |

| C-2'' | ~30-35 | ~1.5-2.0 (m) |

| C-3'' | ~70-75 | ~3.5-4.0 (m) |

| C-4'' | ~70-75 | ~3.5-4.0 (m) |

| C-5'' | ~70-75 | ~3.5-4.0 (m) |

| C-6'' (CH₃) | ~15-20 | ~1.0-1.5 (d) |

Note: This table is a representation of expected chemical shifts based on the known structure and published data for similar compounds. Actual values may vary depending on the solvent and instrument used. The presence of diastereomers will result in peak doubling for nuclei near the C-3a chiral center.

Experimental Protocols

Isolation and Purification of Jadomycin B

The production of Jadomycin B by Streptomyces venezuelae ISP5230 is typically induced by subjecting the culture to stress conditions. The following is a generalized protocol based on published methods.[2][5]

1. Fermentation:

-

Inoculate a suitable seed culture medium with S. venezuelae ISP5230 and incubate until sufficient growth is achieved.

-

Transfer the seed culture to a production medium containing a nitrogen source (e.g., L-isoleucine) and a carbon source (e.g., glucose).

-

Induce stress by adding ethanol to the culture or by heat shock.

-

Continue fermentation for a period sufficient to allow for the production of Jadomycin B, which can be monitored by the appearance of a characteristic pigmentation.

2. Extraction:

-

Separate the mycelium from the culture broth by centrifugation or filtration.

-

Extract the mycelium and the culture filtrate with an organic solvent such as ethyl acetate or by using an adsorbent resin.[5]

-

For resin-based extraction, pass the culture broth through a column packed with a suitable resin (e.g., Amberlite XAD).

-

Wash the resin with water to remove polar impurities.

-

Elute the Jadomycin B from the resin using methanol.[5]

-

Concentrate the crude extract under reduced pressure.

3. Purification:

-

Subject the crude extract to chromatographic separation techniques.

-

Initial purification can be achieved by column chromatography on silica gel or Sephadex LH-20.

-

Further purification is typically performed using high-performance liquid chromatography (HPLC), often with a reversed-phase column and a gradient of water and acetonitrile containing a small amount of acid (e.g., formic acid or trifluoroacetic acid).

Structural Elucidation

The structural elucidation of Jadomycin B involves a combination of spectroscopic techniques.

1. Mass Spectrometry (MS):

-

High-resolution mass spectrometry (HRMS) is used to determine the exact mass and elemental composition of the molecule, confirming the molecular formula.[5]

-

Tandem mass spectrometry (MS/MS) provides information about the fragmentation pattern, which can help to identify the different structural components, such as the sugar moiety and the aglycone.[3]

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information about the number and types of protons in the molecule, their chemical environment, and their connectivity through spin-spin coupling. The presence of two diastereomers is often evident from the doubling of certain proton signals.[5]

-

¹³C NMR: Reveals the number and types of carbon atoms in the molecule.

-

2D NMR techniques:

-

COSY (Correlation Spectroscopy): Establishes proton-proton coupling networks, helping to trace out the spin systems within the molecule.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, which is crucial for assembling the molecular skeleton.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is essential for determining the relative stereochemistry.

-

Signaling Pathway and Mechanism of Action

Jadomycin B exerts its cytotoxic effects primarily through the inhibition of type II topoisomerases and the subsequent induction of apoptosis.[6][7] Type II topoisomerases are essential enzymes that manage DNA topology during replication, transcription, and recombination. By inhibiting these enzymes, Jadomycin B leads to the accumulation of DNA double-strand breaks, a form of DNA damage that triggers a cellular stress response.[6][8]

This DNA damage activates a signaling cascade that ultimately leads to programmed cell death, or apoptosis. While the complete signaling pathway is still under investigation, key events include the activation of DNA damage sensors, which in turn initiate downstream pathways involving caspases, the executioners of apoptosis.[6] Interestingly, Jadomycin B-induced apoptosis can occur independently of the generation of reactive oxygen species (ROS), distinguishing its mechanism from that of some other anticancer agents.[6]

Experimental Workflow for Investigating the Mechanism of Action

The following diagram illustrates a typical experimental workflow to investigate the mechanism of action of Jadomycin B.

Caption: Experimental workflow for elucidating Jadomycin B's mechanism of action.

Signaling Pathway of Jadomycin B-Induced Apoptosis

The following diagram illustrates the proposed signaling pathway for Jadomycin B-induced apoptosis.

Caption: Proposed signaling pathway of Jadomycin B-induced apoptosis.

Conclusion

Jadomycin B stands out as a promising natural product with a complex chemical architecture and a potent biological profile. Its unique pentacyclic structure, featuring a non-enzymatically formed oxazolone ring and a crucial deoxysugar moiety, presents a fascinating case study in biosynthesis and natural product chemistry. The existence of a dynamic diastereomeric equilibrium adds another layer of complexity to its characterization. The elucidation of its mechanism of action, centered on the inhibition of type II topoisomerases and the induction of apoptosis, provides a solid foundation for its further development as a potential therapeutic agent, particularly in the context of oncology. This technical guide serves as a foundational resource for researchers dedicated to exploring the full potential of this remarkable molecule.

References

- 1. medkoo.com [medkoo.com]

- 2. Antimicrobial Activities of Jadomycin B and Structurally Related Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biosynthesis and Total Synthesis Studies on The Jadomycin Family of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The dynamic structure of jadomycin B and the amino acid incorporation step of its biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mcfarland.acadiau.ca [mcfarland.acadiau.ca]

- 6. Jadomycins Inhibit Type II Topoisomerases and Promote DNA Damage and Apoptosis in Multidrug-Resistant Triple-Negative Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Redirecting [linkinghub.elsevier.com]

- 8. cdnsciencepub.com [cdnsciencepub.com]

The Angucycline Polyketide Family: A Deep Dive into a Versatile Class of Bioactive Natural Products

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The angucycline family of polyketides represents the largest and most diverse class of natural products synthesized by type II polyketide synthase (PKS) systems.[1][2] Predominantly produced by actinomycetes, particularly those of the Streptomyces genus, these compounds are characterized by their unique angularly fused tetracyclic benz[a]anthracene core structure.[3] Since the first report of an angucycline in 1965, over 300 members of this family have been identified, showcasing a remarkable variety of chemical scaffolds and a broad spectrum of biological activities.[4] This structural diversity, arising from complex biosynthetic tailoring reactions, has made angucyclines a fertile ground for the discovery of novel therapeutic agents, with activities ranging from antibacterial and antifungal to potent anticancer and antiviral properties.[1][5]

Core Characteristics of the Angucycline Family

Angucyclines and their aglycone counterparts, angucyclinones, are aromatic polyketides built from a decaketide backbone.[1] The biosynthesis is initiated by a type II PKS that utilizes a starter unit, typically acetyl-CoA, and nine extender units of malonyl-CoA.[1] A key feature of their biosynthesis is the action of a specific cyclase that catalyzes the angular cyclization of the fourth ring, leading to the characteristic benz[a]anthracene framework.[3] Subsequent modifications by tailoring enzymes, including oxygenases, reductases, methyltransferases, and glycosyltransferases, generate the vast structural diversity observed in this family.[6] These modifications can include hydroxylations, glycosylations, and even rearrangements of the polycyclic core, leading to "atypical" angucyclines with cleaved A-, B-, or C-rings.[6][7]

Notable Examples and Their Biological Activities

The angucycline family includes a plethora of compounds with significant biological activities. Some of the most well-studied examples include the landomycins, urdamycins, and jadomycins. Landomycin A, for instance, is known for its potent anticancer properties.[1] Urdamycins exhibit strong antibacterial activity, while jadomycins are unique in that their production in Streptomyces venezuelae is induced by stress factors such as heat shock or phage infection.[1][8] Other notable examples include aquayamycin, saquayamycins, and vineomycins, all of which have been investigated for their potential as therapeutic agents.[9]

Quantitative Biological Activity Data

The following tables summarize the reported cytotoxic and antimicrobial activities of selected angucycline compounds. This data provides a comparative overview of their potency against various cancer cell lines and microbial pathogens.

Table 1: Cytotoxic Activity of Selected Angucyclines (IC50 values)

| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |

| Rabelomycin | SF-268 | Neurocarcinoma | 0.09 - 9.91 | |

| Rabelomycin | MCF-7 | Breast Cancer | 0.09 - 9.91 | |

| Rabelomycin | NCI-H460 | Large-cell Lung Cancer | 0.09 - 9.91 | |

| Unnamed (Cpd 12) | SF-268 | Neurocarcinoma | 1.4 - 5.4 | |

| Unnamed (Cpd 12) | MCF-7 | Breast Cancer | 1.4 - 5.4 | |

| Unnamed (Cpd 12) | HepG2 | Liver Cancer | 1.4 - 5.4 | |

| (-)-Actinoxocine | NCI-H460 | Large-cell Lung Cancer | 4.6 µg/mL | |

| (-)-Actinoxocine | HepG2 | Liver Cancer | 9.3 µg/mL | |

| Brasiliquinone A-C | L-1210 | Leukemia | 2.9 - 7.0 µg/mL | |

| Brasiliquinone A-C | P388 | Leukemia | 2.9 - 7.0 µg/mL | |

| Auricin (106) | A2788 | Ovarian Carcinoma | 1.05 | |

| Auricin (106) | A2780/CP | Cisplatin-resistant Ovarian | 0.7 | |

| Auricin (106) | MDA-MB-231 | Breast Cancer | 4.19 | |

| Auricin (106) | MCF-7 | Breast Cancer | 2.8 | |

| Dehydroxyaquayamycin B | BGC823 | Gastric Adenocarcinoma | 0.71 µg/mL | |

| Dehydroxyaquayamycin B | HeLa | Cervical Cancer | 1.34 µg/mL | |

| Urdamycin W (1) | Various | 6 Cancer Cell Lines | 0.019 - 0.104 | [10] |

| (-)-8-O-methyltetrangomycin (1) | B16 | Melanoma | - | [11][12] |

| 8-O-methyl-7-deoxo-7-hydroxytetrangomycin (3) | B16 | Melanoma | 0.054 µg/mL | [11][12] |

Table 2: Antimicrobial Activity of Selected Angucyclines (MIC values)

| Compound | Microbial Strain | MIC (µg/mL) | Reference |

| Unnamed (Cpd 12) | S. aureus ATCC 29213 | 2 - 4 | |

| Unnamed (Cpd 12) | B. thuringensis SCSIO BT01 | 2 - 4 | |

| Unnamed (Cpd 12) | B. subtilis 1064 | 2 - 4 | |

| Unnamed (Cpd 12) | M. luteus SCSIO ML01 | 2 - 4 | |

| Unnamed (Cpd 12) | MRSA shhs-A1 | 2 - 4 | |

| Unnamed (Cpd 15) | S. aureus ATCC 29213 | 4 | |

| Unnamed (Cpd 15) | M. luteus SCSIO ML01 | 8 | |

| (-)-Actinoxocine | B. cereus CMCC 32210 | 4 | |

| Unnamed (Cpd 104) | MRSA | 0.5 - 2 | |

| Unnamed (Cpd 104) | VRE | 0.5 - 2 | |

| Auricin (106) | B. subtilis | 4.6 µM | |

| Auricin (106) | S. aureus Newman | 9.2 µM | [3] |

| Dehydroxyaquayamycin B | Valsa mali | - (41.5% inhibition at 50 µg/mL) | |

| Dehydroxyaquayamycin B | C. orbiculare | - (58.3% inhibition at 50 µg/mL) | |

| Dehydroxyaquayamycin B | Fusarium graminearum | - (51.0% inhibition at 50 µg/mL) | |

| Emycin A | B. subtilis DSM 10T | - | [13] |

| Emycin A | S. aureus Newman | - | [13] |

| (-)-8-O-methyltetrangomycin (1) | Bacillus cereus | Significant Activity | [11][12] |

| (-)-8-O-methyltetrangomycin (1) | Listeria monocytogenes | Significant Activity | [11][12] |

| 8-O-methyltetrangulol (2) | Bacillus cereus | Significant Activity | [11][12] |

| 8-O-methyltetrangulol (2) | Listeria monocytogenes | Significant Activity | [11][12] |

| 8-O-methyl-7-deoxo-7-hydroxytetrangomycin (3) | Bacillus cereus | Significant Activity | [11][12] |

| 8-O-methyl-7-deoxo-7-hydroxytetrangomycin (3) | Listeria monocytogenes | Significant Activity | [11][12] |

Experimental Protocols

General Protocol for Isolation and Characterization of Angucyclines from Streptomyces

This protocol outlines a general workflow for the isolation and structural elucidation of angucycline compounds from a producing microbial strain.

1. Fermentation:

-

Inoculate a seed culture of the Streptomyces strain in a suitable liquid medium (e.g., Arginine-Glycerol medium).

-

Incubate at 28-30°C with shaking (200-250 rpm) for 2-3 days.

-

Use the seed culture to inoculate a larger production culture.

-

Continue fermentation for 7-14 days under the same conditions.

2. Extraction:

-

Separate the mycelium from the culture broth by centrifugation or filtration.

-

Extract the mycelium with an organic solvent such as methanol or acetone.

-

Extract the culture filtrate with an immiscible organic solvent like ethyl acetate.

-

Combine the organic extracts and evaporate the solvent under reduced pressure to obtain a crude extract.

3. Purification:

-

Subject the crude extract to column chromatography on silica gel, eluting with a gradient of solvents (e.g., hexane-ethyl acetate or chloroform-methanol) to fractionate the components.

-

Monitor the fractions by Thin Layer Chromatography (TLC) and combine fractions with similar profiles.

-

Further purify the active fractions using High-Performance Liquid Chromatography (HPLC), often with a reversed-phase column (e.g., C18) and a suitable solvent system (e.g., methanol-water or acetonitrile-water gradient).

4. Structure Elucidation:

-

Determine the molecular formula of the purified compounds using High-Resolution Mass Spectrometry (HRMS).

-

Acquire one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) Nuclear Magnetic Resonance (NMR) spectra to determine the chemical structure.

-

Use techniques like X-ray crystallography for unambiguous determination of the absolute configuration, where applicable.

Visualizing Key Pathways and Workflows

Biosynthesis of the Angucycline Core

The biosynthesis of the angucycline core is a multi-step process initiated by a type II polyketide synthase. The following diagram illustrates the key steps leading to the formation of the first stable intermediate, UWM6.

Caption: Generalized biosynthesis of the angucycline core intermediate UWM6.

General Experimental Workflow for Angucycline Discovery

The process of discovering new angucycline compounds involves a systematic workflow from microbial isolation to biological evaluation.

Caption: A typical workflow for the discovery of novel angucyclines.

Conclusion

The angucycline polyketide family continues to be a rich source of structurally novel and biologically active compounds. Their complex biosynthesis and diverse chemical features present both challenges and opportunities for drug discovery and development. Further exploration of untapped microbial sources, combined with advances in synthetic biology and metabolic engineering, holds the promise of uncovering new angucycline derivatives with enhanced therapeutic potential. The detailed study of their mechanisms of action will be crucial in translating these promising natural products into clinically useful drugs.

References

- 1. Angucyclines: Biosynthesis, mode-of-action, new natural products, and synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Angucyclines: Biosynthesis, mode-of-action, new natural products, and synthesis - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 3. A Structural Analysis of the Angucycline-Like Antibiotic Auricin from Streptomyces lavendulae Subsp. Lavendulae CCM 3239 Revealed Its High Similarity to Griseusins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Bioactive Angucyclines/Angucyclinones Discovered from 1965 to 2023 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. Urdamycins, new angucycline antibiotics from Streptomyces fradiae. VI. Structure elucidation and biosynthetic investigations on urdamycin H - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Angucycline - Wikipedia [en.wikipedia.org]

- 10. New Angucycline Glycosides from a Marine-Derived Bacterium Streptomyces ardesiacus - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Isolation, structure elucidation and biological activity of angucycline antibiotics from an epiphytic yew streptomycete - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Angucycline-like Aromatic Polyketide from a Novel Streptomyces Species Reveals Freshwater Snail Physa acuta as Underexplored Reservoir for Antibiotic-Producing Actinomycetes [mdpi.com]

An In-depth Technical Guide to the Jadomycin B Biosynthesis Pathway and Gene Cluster

For Researchers, Scientists, and Drug Development Professionals

Abstract

Jadomycin B, a member of the angucycline family of antibiotics, is a secondary metabolite produced by Streptomyces venezuelae ISP5230 under specific stress conditions, such as heat shock or exposure to ethanol.[1] This complex molecule exhibits a unique oxazolophenanthridine core structure, which is responsible for its notable biological activities, including antimicrobial and anticancer properties. The biosynthesis of Jadomycin B is a complex process orchestrated by a dedicated gene cluster, termed the 'jad' cluster. This guide provides a comprehensive overview of the Jadomycin B biosynthesis pathway, the organization and function of the 'jad' gene cluster, and detailed experimental protocols for its study.

The Jadomycin B Biosynthesis Gene Cluster

The 'jad' gene cluster in Streptomyces venezuelae ISP5230 is a large and complex locus containing the genetic blueprint for the entire Jadomycin B biosynthetic machinery. The cluster encodes a suite of enzymes including a type II polyketide synthase (PKS), tailoring enzymes, and regulatory proteins.

Table 1: Genes and Proposed Functions in the Jadomycin B Biosynthesis Cluster

| Gene | Proposed Function | Reference |

| jadA | Polyketide synthase (PKS) β-ketoacyl synthase (KSβ) | [1] |

| jadB | PKS chain length factor (CLF) | [1] |

| jadC | PKS acyl carrier protein (ACP) | [1] |

| jadD | Aromatase/Cyclase | [1] |

| jadE | Ketoreductase | [1] |

| jadF | Oxygenase | [1] |

| jadG | Oxygenase | [1] |

| jadH | Dehydratase | [1] |

| jadI | Cyclase | [1] |

| jadJ | Malonyl-CoA synthetase | [1] |

| jadK | Lactonase | [1] |

| jadL | MFS transporter | [2] |

| jadM | Holo-ACP synthase | [1] |

| jadN | Acyl-CoA decarboxylase | [1] |

| jadO | NDP-hexose 2,3-dehydratase | [3] |

| jadP | NDP-2,6-dideoxy-D-threo-4-hexulose oxidoreductase | [3] |

| jadQ | Glucose-1-phosphate nucleotidyltransferase | [3] |

| jadS | Glycosyltransferase | [3] |

| jadT | NDP-glucose 4,6-dehydratase | [3] |

| jadU | NDP-4-keto-2,6-dideoxy-D-glucose-5-epimerase | [3] |

| jadV | NDP-4-keto-2,6-dideoxyhexose 4-ketoreductase | [3] |

| jadR1 | Positive regulatory protein (SARP family) | [1] |

| jadR2 | Negative regulatory protein (TetR family) | [4][5] |

| jadW1 | Putative regulatory protein | [1] |

| jadW2 | Putative regulatory protein | [1] |

| jadW3 | Putative regulatory protein | [1] |

The Jadomycin B Biosynthetic Pathway

The biosynthesis of Jadomycin B can be conceptually divided into three main stages: the formation of the angucyclinone core, the biosynthesis of the L-digitoxose sugar moiety, and the final tailoring and assembly steps.

Angucyclinone Core Biosynthesis

The pathway commences with the synthesis of a decaketide chain by the type II PKS encoded by jadA, jadB, and jadC. This linear polyketide undergoes a series of cyclization and aromatization reactions catalyzed by JadD, JadE, and JadI to form the characteristic angular tetracyclic core of the angucyclinones. Subsequent oxidative modifications by JadF, JadG, and JadH, and a lactonization step by JadK, lead to the formation of a key aldehyde intermediate.

References

- 1. Biosynthesis and Total Synthesis Studies on The Jadomycin Family of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Streptomyces venezuelae ISP5230 Maintains Excretion of Jadomycin upon Disruption of the MFS Transporter JadL Located within the Natural Product Biosynthetic Gene Cluster - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biosynthesis of the dideoxysugar component of jadomycin B: genes in the jad cluster of Streptomyces venezuelae ISP5230 for L-digitoxose assembly and transfer to the angucycline aglycone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Regulation of jadomycin B production in Streptomyces venezuelae ISP5230: involvement of a repressor gene, jadR2 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Regulation of jadomycin B production in Streptomyces venezuelae ISP5230: involvement of a repressor gene, jadR2 - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Physical and Chemical Properties of Jadomycin B

For Researchers, Scientists, and Drug Development Professionals

Introduction

Jadomycin B is a unique member of the angucycline family of polyketide natural products, distinguished by its pentacyclic 8H-benz[b]oxazolo[3,2-f]phenanthridine core.[1][2] It is a secondary metabolite produced by the Gram-positive soil bacterium Streptomyces venezuelae ISP5230, the same organism known for producing chloramphenicol.[2][3] The production of Jadomycin B is notably induced under specific stress conditions, such as heat shock, exposure to ethanol, or phage infection, or through genetic manipulation of regulatory genes like the repressor gene jadR2.[1][4]

Structurally, Jadomycin B is a glycoside, featuring an L-digitoxose sugar moiety attached to the aglycone, a feature critical for its biological activity.[3] This compound has garnered significant interest in the scientific community due to its potent biological activities, including antibacterial, antifungal, and anticancer properties.[1][3] Its cytotoxicity against various cancer cell lines, including multidrug-resistant (MDR) breast cancer cells, is of particular importance for drug development.[5] The mechanisms of action are multifaceted, involving the inhibition of Type II topoisomerases, induction of DNA damage via reactive oxygen species (ROS), and inhibition of Aurora B kinase.[5][6]

This technical guide provides an in-depth overview of the core physical and chemical properties of Jadomycin B, detailed experimental methodologies for its study, and visualizations of its key biological pathways to support further research and development.

Physical and Chemical Properties

The fundamental physical and chemical characteristics of Jadomycin B are summarized in the tables below. This data is crucial for its handling, formulation, and analysis.

General and Physicochemical Properties

This table outlines the primary identifiers and physical properties of Jadomycin B.

| Property | Value | Citation(s) |

| CAS Number | 149633-99-8 | [2] |

| Molecular Formula | C₃₀H₃₁NO₉ | [2] |

| Molecular Weight | 549.57 g/mol | [2] |

| Exact Mass | 549.1999 | [2] |

| Appearance | Solid powder | [2] |

| Biological Source | Streptomyces venezuelae ISP5230 | [2][3] |

| Solubility | Soluble in DMSO | [2] |

| Storage Conditions | -20°C, protect from light | [2] |

Structural and Spectroscopic Data

While detailed spectral data such as specific NMR shifts and IR absorption bands are not consistently reported across publicly available literature, techniques like NMR and Mass Spectrometry (MS) have been fundamental for the structural elucidation and characterization of Jadomycin B and its analogues.[3][7] High-performance liquid chromatography (HPLC) is routinely used to assess purity, which is typically reported as ≥98%.[2]

| Data Type | Description | Citation(s) |

| ¹H and ¹³C NMR | Used extensively for structural confirmation and analysis of diastereomeric mixtures. Detailed shifts are found in specialized literature. | [1][3][7] |

| Mass Spectrometry | HR-ESI-MS is used to confirm the molecular formula. LC-MS/MS is employed for quantification in biological matrices. | [3][8] |

| HPLC Purity | ≥98% | [2] |

| UV-Vis Spectroscopy | The extended chromophore system results in absorbance in the visible range, contributing to its color. | |

| IR Spectroscopy | Expected to show characteristic peaks for hydroxyl (-OH), carbonyl (C=O), and aromatic (C=C) functional groups. | [9] |

Chemical Reactivity and Stability

Jadomycin B exhibits several key chemical behaviors:

-

Diastereomeric Equilibrium : In solution, Jadomycin B exists as a dynamic equilibrium of two diastereomers that differ in the configuration at the C-3a position.[1] This interconversion is proposed to occur via a zwitterionic intermediate, and this dynamic nature is a crucial aspect of its chemistry.[3]

-

Non-Enzymatic Amino Acid Incorporation : A unique feature of the jadomycin family is the non-enzymatic incorporation of an amino acid (L-isoleucine for Jadomycin B) to form the oxazolone ring during its biosynthesis.[1][3] This allows for the generation of a wide array of analogues by feeding different amino acids to the S. venezuelae culture.[10]

-

Copper-Dependent ROS Generation : Jadomycin B can react with copper (II) ions, reducing them to copper (I). This process generates reactive oxygen species (ROS), such as superoxide and hydroxyl radicals, which can induce DNA strand scission.[11] This is a primary mechanism of its cytotoxic activity.

-

Stability : The compound is stable enough for short-term shipping at ambient temperatures but requires cold storage (-20°C) for long-term preservation.[2] It should be protected from light.

Key Signaling Pathways and Mechanisms

Biosynthesis of Jadomycin B

The biosynthesis of Jadomycin B is a complex process encoded by the jad gene cluster in S. venezuelae. It involves the creation of a polyketide backbone, its modification into an angucyclic core, and the subsequent attachment of an L-digitoxose sugar. The final step involves the non-enzymatic, spontaneous condensation with L-isoleucine to form the characteristic pentacyclic structure.

Caption: Biosynthetic pathway of Jadomycin B in S. venezuelae.

Mechanism of ROS-Mediated Cytotoxicity

A key component of Jadomycin B's anticancer activity is its ability to induce oxidative stress within cells. This process is catalyzed by the presence of intracellular copper ions, leading to DNA damage and subsequent apoptosis.

Caption: Copper-dependent ROS generation by Jadomycin B.

Aurora B Kinase Inhibition

Jadomycin B acts as an ATP-competitive inhibitor of Aurora B kinase, a crucial regulator of mitosis. By blocking the kinase's active site, it prevents the phosphorylation of key substrates like Histone H3, disrupting cell division and inducing apoptosis.[6][12]

Caption: ATP-competitive inhibition of Aurora B kinase by Jadomycin B.

Experimental Protocols

The following sections provide detailed methodologies for key experiments related to the study of Jadomycin B.

Isolation and Purification of Jadomycin B

This protocol outlines the general procedure for producing and isolating Jadomycin B from Streptomyces venezuelae ISP5230 cultures.[10][13]

-

Culture Preparation : Prepare a minimal medium (e.g., containing glucose as the carbon source and L-isoleucine as the nitrogen source) buffered with MOPS.[3] Inoculate with a seed culture of S. venezuelae ISP5230.

-

Induction of Production : Ferment the culture under normal growth conditions. To induce Jadomycin B production, apply a stressor such as an ethanol shock (adding ethanol to a final concentration that induces stress but is not lethal) or a heat shock.[3][4] Alternatively, use a genetically modified strain where the jadR2 repressor gene is disrupted, which allows for production without external stressors.[4]

-

Extraction : After a suitable fermentation period (typically several days, monitored by the appearance of a deep red pigment), harvest the culture broth. Centrifuge to separate the mycelia from the supernatant. Extract the colored compounds from the supernatant using an organic solvent like ethyl acetate.

-

Purification : Concentrate the crude organic extract under reduced pressure. Purify the extract using column chromatography (e.g., silica gel) with a suitable solvent gradient.

-

Final Purification and Analysis : Further purify the fractions containing Jadomycin B using preparative High-Performance Liquid Chromatography (HPLC). Analyze the purity of the final product by analytical HPLC and confirm its identity using Mass Spectrometry and NMR spectroscopy.[7][13]

Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric method used to measure cell viability and determine the cytotoxic potential of a compound.[14][15]

-

Cell Seeding : Seed cancer cells (e.g., MCF-7 breast cancer cells) into a 96-well plate at a density of 1x10⁴ to 2x10⁴ cells per well and incubate for 12-24 hours to allow for attachment.[14]

-

Compound Treatment : Prepare a stock solution of Jadomycin B in DMSO. Serially dilute the stock solution in a complete culture medium to achieve the desired final concentrations. Replace the medium in the wells with the medium containing different concentrations of Jadomycin B. Include a vehicle control (medium with DMSO, same concentration as the highest Jadomycin B dose) and a no-treatment control.

-

Incubation : Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ atmosphere.[14]

-

MTT Addition : Add 10-20 µL of MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide; typically 5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours.[14] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[15]

-

Solubilization : Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals.[14]

-

Absorbance Reading : Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of around 630 nm can be used to subtract background absorbance.[15]

-

Data Analysis : Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the Jadomycin B concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Intracellular ROS Measurement

This protocol describes the use of a fluorescent probe to quantify the generation of reactive oxygen species within cells following treatment with Jadomycin B.[11][16]

-

Cell Culture and Treatment : Seed cells in a suitable format (e.g., 96-well black-walled plates) and treat with Jadomycin B at various concentrations as described in the MTT assay protocol.

-

Probe Loading : After the desired treatment duration, remove the treatment medium and wash the cells gently with a warm buffer (e.g., PBS). Load the cells with a ROS-sensitive fluorescent probe, such as 5-(and-6)-chloromethyl-2',7'-dichlorodihydrofluorescein diacetate (CM-H₂DCFDA), by incubating them in a buffer containing the probe for 30-60 minutes at 37°C, protected from light.

-

Measurement : After incubation, wash the cells again to remove any excess probe. Add a clear buffer to the wells and measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer. For CM-DCF, the excitation is ~495 nm and emission is ~525 nm.

-

Controls and Analysis : Include appropriate controls: untreated cells (baseline ROS), vehicle-treated cells, and cells treated with a known ROS inducer (e.g., H₂O₂) as a positive control. To confirm the role of specific ions or pathways, co-treatments with antioxidants (e.g., N-acetyl cysteine) or metal chelators can be performed.[11] Express the results as a fold change in fluorescence intensity relative to the vehicle control.

General Experimental and Analytical Workflow

The process from production to biological characterization of Jadomycin B follows a structured workflow, ensuring reproducibility and comprehensive analysis.

Caption: General workflow for Jadomycin B production and analysis.

References

- 1. The dynamic structure of jadomycin B and the amino acid incorporation step of its biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medkoo.com [medkoo.com]

- 3. Biosynthesis and Total Synthesis Studies on The Jadomycin Family of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Regulation of jadomycin B production in Streptomyces venezuelae ISP5230: involvement of a repressor gene, jadR2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Jadomycins: A potential chemotherapy for multi‐drug resistant metastatic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Jadomycin B, an Aurora-B kinase inhibitor discovered through virtual screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Biosynthesis of the dideoxysugar component of jadomycin B: genes in the jad cluster of Streptomyces venezuelae ISP5230 for L-digitoxose assembly and transfer to the angucycline aglycone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. cdnsciencepub.com [cdnsciencepub.com]

- 9. IR spectroscopy as a new tool for evidencing antitumor drug signatures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Jadomycin breast cancer cytotoxicity is mediated by a copper-dependent, reactive oxygen species–inducing mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 12. aacrjournals.org [aacrjournals.org]

- 13. Antimicrobial Activities of Jadomycin B and Structurally Related Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Cytotoxic Activities of New Jadomycin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. MTT assay protocol | Abcam [abcam.com]

- 16. researchgate.net [researchgate.net]

The Crucial Role of the L-digitoxose Moiety in the Bioactivity of Jadomycin B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Jadomycins, a family of angucycline antibiotics produced by Streptomyces venezuelae ISP5230 under stress conditions, have garnered significant attention for their potent cytotoxic activities against a range of cancer cell lines, including multidrug-resistant phenotypes.[1][2][3] A key structural feature of most jadomycins, and one that is intrinsically linked to their biological activity, is the presence of an L-digitoxose sugar moiety. This technical guide provides an in-depth exploration of the role of this sugar in the bioactivity of Jadomycin B, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing associated molecular pathways.

The L-digitoxose Moiety: A Determinant of Bioactivity

The L-digitoxose sugar is a 2,6-dideoxyhexose attached to the jadomycin aglycone, Jadomycin A.[4][5] Its presence is critical for the compound's biological effects. Jadomycin A, which lacks the sugar moiety, is reported to be inactive, whereas Jadomycin B, the glycosylated form, exhibits significant anti-yeast and anticancer properties.[4][5] This highlights the indispensable role of the L-digitoxose in mediating the cytotoxic effects of the Jadomycin family of natural products. The sugar moiety is believed to influence the molecule's solubility, stability, and interaction with its cellular targets.

Quantitative Analysis of Jadomycin B Cytotoxicity

The cytotoxic potency of Jadomycin B and its analogues has been evaluated across various cancer cell lines. The half-maximal inhibitory concentration (IC50) values provide a quantitative measure of their efficacy.

| Cell Line | Jadomycin B IC50 (µM) | Jadomycin S IC50 (µM) | Jadomycin F IC50 (µM) | Reference |

| MCF7 (Breast Cancer) | Equal to S and F | Equal to B and F | Equal to B and S | [6] |

| BT474 (Breast Cancer) | Not specified | Not specified | Not specified | [6] |

| SKBR3 (Breast Cancer) | Not specified | Not specified | Not specified | [6] |

| MDA-MB-231 (Breast Cancer) | Not specified | Not specified | Not specified | [6] |

| 231-CON (Triple-Negative Breast Cancer) | Equipotent to S and F | Equipotent to B and F | Equipotent to B and S | [7] |

| 231-TXL (Paclitaxel-Resistant Triple-Negative Breast Cancer) | Equipotent to S and F | Equipotent to B and F | Equipotent to B and S | [7] |

| HepG2 (Liver Cancer) | Less potent than Jadomycin S | Most potent | Less potent than Jadomycin S | [8] |

| IM-9 (Multiple Myeloma) | Less potent than Jadomycin S | Most potent | Less potent than Jadomycin S | [8] |

| IM-9/Bcl-2 (Bcl-2 Overexpressing Multiple Myeloma) | Less potent than Jadomycin S | Most potent | Less potent than Jadomycin S | [8] |

| H460 (Lung Cancer) | Less potent than Jadomycin F | Less potent than Jadomycin F | Most potent | [8] |

| 4T1 (Mouse Breast Cancer) | 2-4 fold lower potency than in human breast cancer cells | Not specified | Not specified | [9] |

Mechanisms of Action Influenced by the Sugar Moiety

The bioactivity of Jadomycin B is attributed to several mechanisms, with the L-digitoxose moiety playing a crucial role in modulating these effects.

Reactive Oxygen Species (ROS) Induction

Jadomycin B is a known inducer of intracellular reactive oxygen species (ROS).[6][9] This ROS-mediated mechanism contributes significantly to its cytotoxicity. Studies have shown a dose-dependent increase in ROS activity in breast cancer cells treated with Jadomycin B.[6] The antioxidant N-acetyl cysteine (NAC) has been demonstrated to decrease this ROS induction and subsequently reduce the cytotoxic potency of Jadomycin B, confirming the role of oxidative stress in its mechanism of action.[6]

Caption: Jadomycin B induces apoptosis via a ROS-dependent pathway.

Some studies suggest a copper-dependent mechanism for ROS production, where Jadomycin B may reduce Cu(II) to Cu(I), leading to the generation of ROS and subsequent DNA damage.[10]

Caption: Proposed copper-dependent mechanism of ROS generation by Jadomycin B.

Topoisomerase II Inhibition and DNA Damage

Jadomycin B has been shown to inhibit type II topoisomerases, enzymes crucial for DNA replication and repair.[7][10] This inhibition leads to DNA double-strand breaks and ultimately triggers apoptosis.[7][9] Interestingly, this mechanism appears to be independent of ROS activity, as co-incubation with antioxidants did not affect jadomycin-mediated DNA damage.[7] This suggests a dual mode of action for Jadomycin B, enhancing its therapeutic potential.

Caption: ROS-independent apoptosis induction by Jadomycin B via Topoisomerase II inhibition.

Biosynthesis of the L-digitoxose Moiety

The L-digitoxose moiety is synthesized from glucose-1-phosphate through a series of enzymatic reactions encoded by the jad gene cluster in Streptomyces venezuelae.[4][11] This biosynthetic pathway involves several key enzymes, including a nucleotidyltransferase, a dehydratase, an epimerase, and a reductase, before the final glycosyltransferase, JadS, attaches the activated sugar to the Jadomycin A aglycone.[11] The flexibility of JadS has been exploited to create novel jadomycin analogues with altered sugar moieties.[12][13]

Caption: Enzymatic cascade for the biosynthesis of L-digitoxose and its attachment to Jadomycin A.

Experimental Protocols

Cytotoxicity Assays (MTT/MTS)

Objective: To determine the cytotoxic effects of Jadomycin B and its analogues on cancer cell lines.

Methodology:

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 1x10^4 to 2x10^4 cells per 100 µL and incubated for 12-24 hours.[8]

-

Compound Treatment: Cells are treated with various concentrations of jadomycin derivatives for a specified period (e.g., 24, 48, or 72 hours).[6][8]

-

MTT/MTS Addition:

-

MTT Assay: 10 µL of 24 mM MTT solution in 0.9% sodium chloride is added to each well, and the plate is incubated for 2-4 hours at 37°C. The medium is then removed, and 100 µL of DMSO is added to dissolve the formazan crystals.[8]

-

MTS Assay: Used for floating cells.

-

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.[8]

-

Data Analysis: Cell viability is expressed as a percentage of the vehicle-treated control. IC50 values are calculated from the dose-response curves.

Intracellular ROS Detection

Objective: To quantify the intracellular ROS levels induced by Jadomycin B.

Methodology:

-

Cell Seeding and Treatment: Cells are seeded in appropriate plates and treated with Jadomycin B at various concentrations.

-

Probe Loading: Cells are incubated with a general intracellular ROS-detecting probe, such as CM-H2DCFDA.

-

Fluorescence Measurement: The fluorescence intensity is measured using a fluorescence plate reader or flow cytometer. An increase in fluorescence indicates higher ROS levels.[6]

-

Data Analysis: ROS activity is expressed as a fold change relative to the vehicle-treated control.

Western Blot Analysis

Objective: To detect changes in protein expression or phosphorylation status, such as γH2AX (a marker of DNA double-strand breaks) or phosphorylated Histone H3 (a target of Aurora B kinase).

Methodology:

-

Cell Lysis: After treatment with Jadomycin B, cells are lysed to extract total protein.

-

Protein Quantification: The protein concentration of the lysates is determined using a standard assay (e.g., BCA assay).

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF or nitrocellulose membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies against the target proteins (e.g., anti-γH2AX, anti-P-His3(Ser10), anti-His3).[6]

-

Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Band intensities are quantified, and the levels of the target protein are normalized to a loading control (e.g., β-actin or total histone H3).

Conclusion

The L-digitoxose sugar moiety is a critical component of Jadomycin B, profoundly influencing its bioactivity. Its presence is essential for the cytotoxic effects observed in various cancer cell lines. The mechanisms of action, including the induction of reactive oxygen species and the inhibition of topoisomerase II, are intricately linked to the overall structure of the glycosylated natural product. A thorough understanding of the role of this sugar moiety, facilitated by the experimental approaches detailed in this guide, is paramount for the future development of jadomycin-based therapeutics. Further exploration into the structure-activity relationships of modified sugar analogues holds promise for the generation of novel and more potent anticancer agents.

References

- 1. researchgate.net [researchgate.net]

- 2. jstage.jst.go.jp [jstage.jst.go.jp]

- 3. researchgate.net [researchgate.net]

- 4. Biosynthesis and Total Synthesis Studies on The Jadomycin Family of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Jadomycin breast cancer cytotoxicity is mediated by a copper-dependent, reactive oxygen species–inducing mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Jadomycins Inhibit Type II Topoisomerases and Promote DNA Damage and Apoptosis in Multidrug-Resistant Triple-Negative Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cytotoxic Activities of New Jadomycin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. cdnsciencepub.com [cdnsciencepub.com]

- 10. researchgate.net [researchgate.net]

- 11. Biosynthesis of the dideoxysugar component of jadomycin B: genes in the jad cluster of Streptomyces venezuelae ISP5230 for L-digitoxose assembly and transfer to the angucycline aglycone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Engineered jadomycin analogues with altered sugar moieties revealing JadS as a substrate flexible O-glycosyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Jadomycin A vs. Jadomycin B: A Structural and Functional Comparison in Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Jadomycins are a fascinating class of angucycline antibiotics produced by Streptomyces venezuelae ISP5230 under conditions of stress. These natural products have garnered significant attention in the scientific community due to their potent antimicrobial and anticancer activities. The jadomycin family is characterized by a unique pentacyclic 8H-benzo[b]phenanthridine backbone. The structural diversity within this family, arising from the incorporation of different amino acids, leads to a wide range of biological activities. This guide provides a detailed comparison of two key members of this family, Jadomycin A and Jadomycin B, focusing on their structural differences and the resulting impact on their biological functions.

Structural Comparison

The fundamental difference between Jadomycin A and Jadomycin B lies in their glycosylation state. Jadomycin A is the aglycone form, meaning it lacks a sugar moiety. In contrast, Jadomycin B is a glycoside, featuring an L-digitoxose sugar attached to the D-ring of the jadomycin backbone. This seemingly minor structural variation has profound implications for their biological activity.

| Feature | Jadomycin A | Jadomycin B |

| Core Structure | 8H-benzo[b]phenanthridine | 8H-benzo[b]phenanthridine |

| Amino Acid Moiety | Typically derived from L-isoleucine | Typically derived from L-isoleucine |

| Glycosylation | Aglycone (no sugar) | Glycoside (L-digitoxose) |

Comparative Biological Activity

The presence of the L-digitoxose moiety in Jadomycin B significantly influences its biological activity profile compared to Jadomycin A.

Anticancer Activity

Both Jadomycin A and Jadomycin B have demonstrated cytotoxic activity against various cancer cell lines. However, studies suggest that the glycosylation in Jadomycin B can affect its potency. Interestingly, some research indicates that the aglycone form (Jadomycin A) may exhibit stronger cytotoxic activity than its glycosylated counterpart in certain cancer cell lines.[1] This highlights the complex role of the sugar moiety in drug-target interactions and cellular uptake.

Table 1: Comparative Cytotoxicity (IC50) of Jadomycin A and Jadomycin B in Selected Cancer Cell Lines

| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |

| Jadomycin A | A172 | Brain Tumor | 1.8 | [1] |

| HepG2 | Liver Cancer | 4.3 | [1] | |

| KP-3L | Pancreatic Cancer | 2.5 | [1] | |

| A549 | Lung Cancer | 3.4 | [1] | |

| MCF-7 | Breast Cancer | 2.9 | [1] | |

| Jadomycin B | A172 | Brain Tumor | 3.8 | [1] |

| HepG2 | Liver Cancer | 7.6 | [1] | |

| KP-3L | Pancreatic Cancer | 4.7 | [1] | |

| A549 | Lung Cancer | 6.5 | [1] | |

| MCF-7 | Breast Cancer | 4.4 | [2] | |

| T-47D | Breast Cancer | 1.3 - 4.4 | [3] | |

| MDA-MB-231 | Breast Cancer | ~1-5 | [4] |

Note: IC50 values can vary between studies due to different experimental conditions.

Antimicrobial Activity

The antimicrobial spectrum and potency also differ between Jadomycin A and B. Jadomycin B has shown significant activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[5] While information on the antimicrobial activity of Jadomycin A is less abundant in direct comparative studies, the glycosylation in Jadomycin B is believed to play a role in its antibacterial efficacy.

Table 2: Comparative Antimicrobial Activity (MIC) of Jadomycin B against Selected Bacterial Strains

| Bacterial Strain | MIC (µg/mL) | Reference |

| Staphylococcus aureus C622 | 16 | [5] |

| Staphylococcus aureus MRSA C623 | 8 | [5] |

| Staphylococcus epidermidis C960 | 16 | [5] |

| Bacillus subtilis C971 | 16 | [5] |

| Enterococcus faecalis C625 | 32 | [5] |

Mechanisms of Action

The biological activities of jadomycins are attributed to several mechanisms of action, primarily centered around the induction of cellular stress and interference with essential cellular processes.

Generation of Reactive Oxygen Species (ROS)

A key mechanism underlying the cytotoxicity of jadomycins is the generation of reactive oxygen species (ROS) within cancer cells.[6][7] This process is believed to be copper-dependent. The excessive production of ROS leads to oxidative stress, causing damage to cellular components, including DNA, and ultimately triggering apoptosis.

References

- 1. jstage.jst.go.jp [jstage.jst.go.jp]

- 2. ovid.com [ovid.com]

- 3. Jadomycins: A potential chemotherapy for multi‐drug resistant metastatic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cdnsciencepub.com [cdnsciencepub.com]

- 5. Antimicrobial Activities of Jadomycin B and Structurally Related Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Jadomycin breast cancer cytotoxicity is mediated by a copper-dependent, reactive oxygen species–inducing mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Inducing Jadomycin B Production in Streptomyces: A Technical Guide to Stress-Mediated Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Jadomycin B, a member of the angucycline family of antibiotics produced by Streptomyces venezuelae ISP5230 (ATCC 10712), exhibits promising antimicrobial and cytotoxic activities.[1] Unlike many secondary metabolites, the biosynthesis of Jadomycin B is cryptic under standard laboratory conditions and requires the imposition of specific stress factors. This guide provides an in-depth technical overview of the stress conditions and nutritional factors known to induce Jadomycin B production, detailed experimental protocols, and a summary of the underlying regulatory pathways.

Stress- and Nutrient-Mediated Induction of Jadomycin B

The production of Jadomycin B is a classic example of stress-induced secondary metabolism in Streptomyces. The primary inducers are heat shock, ethanol stress, and bacteriophage infection.[2][3] Additionally, nutritional components of the culture medium play a critical role in both the yield and the structural diversity of the final product.

Physical and Chemical Stressors

A summary of the primary stress conditions for inducing Jadomycin B production is presented in Table 1.

| Stressor | Organism | Key Parameters | Observed Outcome | Reference(s) |

| Ethanol Shock | S. venezuelae ISP5230 | 6% (v/v) ethanol added between 6 and 13 hours post-inoculation. | High titers of Jadomycin B. Addition after 17 hours is ineffective. | [2][3] |

| Heat Shock | S. venezuelae ISP5230 | Shift to 42°C. | Induction of Jadomycin B production. | [2][3] |

| Phage Infection | S. venezuelae ISP5230 | Infection with phage SV1. | Increased Jadomycin B production. | [2][3] |

Nutritional Factors

Nutrient availability, particularly the carbon and nitrogen sources, is crucial for Jadomycin B biosynthesis.

Table 2: Effect of Key Nutritional Factors on Jadomycin B Production

| Nutrient | Organism | Condition | Effect on Production | Reference(s) |

| Nitrogen Source | S. venezuelae ISP5230 | Replacement of L-isoleucine with other amino acids. | Production of different colored pigments, presumed to be Jadomycin analogues. | [2][3] |

| Carbon Source | S. venezuelae ISP5230 | Increased D-galactose concentration. | Increased Jadomycin B titers. | [2][3] |

| Amino Acid | S. venezuelae ISP5230 | Increased L-isoleucine concentration. | Increased Jadomycin B titers. | [2][3] |

| Initial pH | S. venezuelae ISP5230 | Production medium adjusted to pH 7.5. | Optimal for high titers of Jadomycin B. | [2][3] |

| Phosphate | S. venezuelae ISP5230 | Variation in phosphate concentration. | Little change in Jadomycin B titers. | [2][3] |

Precursor-Directed Biosynthesis of Jadomycin Analogues

The structural diversity of jadomycins can be expanded by replacing L-isoleucine in the production medium with other amino acids. This process, known as precursor-directed biosynthesis, leads to the incorporation of different amino acid side chains into the jadomycin scaffold.[4]

Table 3: Jadomycin Analogues Produced with Different Amino Acids

| Amino Acid Supplemented | Resulting Jadomycin Analogue | Reference(s) |

| L-Isoleucine | Jadomycin B | [4] |

| L-Phenylalanine | Jadomycin F | [4] |

| L-Serine | Jadomycin S | [4] |

| L-Threonine | Jadomycin T | [5] |

| L-Asparagine | Jadomycin N | [4] |

| L-Leucine | Jadomycin L | [6] |

Experimental Protocols

This section provides detailed methodologies for the cultivation of S. venezuelae and the induction, extraction, and quantification of Jadomycin B.

Culture Media

Maltose-Yeast Extract-Malt Extract (MYM) Broth (for seed culture):

-

Maltose: 4 g/L

-

Yeast Extract: 4 g/L

-

Malt Extract: 10 g/L

-

MOPS buffer: 1.9 g/L

-

Dissolve in distilled water and adjust pH to 7.2.[7]

D-Galactose-L-Isoleucine Production Medium:

-

D-Galactose: 30 g/L

-

L-Isoleucine: 59.5 mmol/L

-

K2HPO4: 0.2 g/L

-

MgSO4: 0.5 g/L

-

FeSO4·7H2O: 0.0045 g/L

-

Salt Solution: 9 ml/L

-

Mineral Solution: 4.5 ml/L

Salt Solution:

-

NaCl: 1% (w/v)

-

CaCl2: 1% (w/v)[8]

Mineral Solution:

-

ZnSO4·7H2O: 880 mg/L

-

CuSO4·5H2O: 39 mg/L

-

MnSO4·4H2O: 6.1 mg/L

-

H3BO3: 5.7 mg/L

-

(NH4)6Mo7O24·4H2O: 3.7 mg/L[8]

Jadomycin B Production via Ethanol Shock

The following workflow outlines the process of inducing Jadomycin B production using ethanol stress.

Extraction and Purification of Jadomycin B

-

Harvest the culture broth by centrifugation to separate the mycelium and supernatant.

-

Extract the supernatant and the mycelial cake with an equal volume of ethyl acetate.

-

Combine the organic extracts and evaporate to dryness under reduced pressure.

-

For purification, the crude extract can be subjected to column chromatography on a phenyl column.

-

Precondition the column with 100% methanol followed by deionized water.

-

Load the crude extract and wash with deionized water.

-

Elute Jadomycin B with 100% methanol.[9]

-

Remove the solvent in vacuo to obtain the purified product.[9]

Quantification by HPLC

Jadomycin B can be quantified using a High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.

-

Column: A C18 reverse-phase column is typically used.

-

Mobile Phase: A gradient of acetonitrile and water is commonly employed.

-

Detection: Jadomycin B can be detected at a wavelength of 313 nm.[10]

-

Quantification: The concentration is determined by comparing the peak area of the sample to a standard curve of purified Jadomycin B.

Regulatory Network of Jadomycin B Biosynthesis

The production of Jadomycin B is tightly regulated at the genetic level by a set of cluster-situated regulators (CSRs). The key players in this regulatory cascade are JadR1, JadR2, and JadR*.

-

JadR1: An OmpR-type activator that positively regulates the expression of the jadomycin biosynthetic genes.[4]

-

JadR2: A TetR-like repressor that negatively regulates Jadomycin B biosynthesis by inhibiting the transcription of jadR1.[11] Disruption of jadR2 leads to the production of Jadomycin B even without stress induction.[11]

-

JadR:* Another TetR-family transcriptional regulator that acts as a repressor.[12]

Stress signals are believed to alleviate the repression exerted by JadR2 and JadR, allowing for the JadR1-mediated activation of the biosynthetic gene cluster. Genetically engineering the regulatory region by replacing the native promoters with a constitutive promoter (ermEp) has been shown to result in a two-fold increase in Jadomycin B yield without the need for an ethanol shock.[13]

The following diagram illustrates the interplay between these regulatory elements.

References

- 1. Production of a novel polyketide antibiotic, jadomycin B, by Streptomyces venezuelae following heat shock - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Conditions for the production of jadomycin B by Streptomyces venezuelae ISP5230: effects of heat shock, ethanol treatment and phage infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. Biosynthesis and Total Synthesis Studies on The Jadomycin Family of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Total synthesis of jadomycins B, S, T, and ILEVS1080 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Antimicrobial Activities of Jadomycin B and Structurally Related Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 7. walshmedicalmedia.com [walshmedicalmedia.com]

- 8. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 9. mcfarland.acadiau.ca [mcfarland.acadiau.ca]

- 10. researchgate.net [researchgate.net]

- 11. Regulation of jadomycin B production in Streptomyces venezuelae ISP5230: involvement of a repressor gene, jadR2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Engineering a regulatory region of jadomycin gene cluster to improve jadomycin B production in Streptomyces venezuelae - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Cultivation of Streptomyces venezuelae for Enhanced Jadomycin B Production: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the cultivation of Streptomyces venezuelae ISP5230 to produce the potent antitumor and antibiotic compound, Jadomycin B. These guidelines are compiled to facilitate reproducible and optimized production of this valuable secondary metabolite.

Jadomycins are a unique class of angucycline polyketides produced by Streptomyces venezuelae under specific and unusual culture conditions, such as heat shock or exposure to ethanol.[1][2] The biosynthesis of Jadomycin B is a complex process involving a type II polyketide synthase and is subject to intricate regulatory control.[3][4][5] Understanding and precise control of the fermentation parameters are therefore critical for maximizing yield.

Data Presentation

Table 1: Media Composition for Streptomyces venezuelae Cultivation

| Medium | Component | Concentration (g/L) | Notes |

| MYM Growth Medium | Maltose | 4 | For vegetative growth and inoculum preparation.[6][7][8] |

| Yeast Extract | 4 | ||

| Malt Extract | 10 | ||

| MOPS Buffer | 1.9 | Added to maintain pH.[9] | |

| Agar (for solid medium) | 20 | ||

| D-galactose-L-isoleucine Production Medium | D-galactose | Varies (e.g., increased concentrations can enhance titer)[1] | Production medium for Jadomycin B. |

| L-isoleucine | Varies (e.g., increased concentrations can enhance titer)[1] | The choice of amino acid determines the Jadomycin analogue produced.[1][10][11] | |

| Other components | Specific concentrations of salts and trace elements are not consistently detailed across sources. It is recommended to start with a basal salt solution suitable for Streptomyces. |

Table 2: Key Fermentation and Production Parameters

| Parameter | Value/Range | Notes |

| Inoculum | 10% (v/v) vegetative culture | Prepared in MYM medium.[3] |

| Incubation Temperature | 27-30°C | [3][9] |

| Agitation | 250 rpm | For shake flask cultures.[9] |

| Production Medium pH | 7.5 | [1] |

| Ethanol Shock | 6% (v/v) | Added between 6 and 13 hours post-inoculation into the production medium.[1] |

| Incubation Time Post-Shock | 48 hours | For Jadomycin B accumulation.[1][3] |

Experimental Protocols

Protocol 1: Inoculum Preparation

This protocol details the preparation of a vegetative inoculum of S. venezuelae for subsequent fermentation.

-

Strain Maintenance: Maintain Streptomyces venezuelae ISP5230 on solid MYM agar plates.

-

Plate Inoculation: Aseptically streak a loopful of S. venezuelae from a stock culture onto a fresh MYM agar plate.

-

Incubation: Incubate the plate at 30°C for 48 hours, or until sufficient growth and sporulation are observed.[9]

-

Liquid Culture Initiation: Inoculate a 250 mL flask containing 50 mL of sterile liquid MYM medium with spores or a mycelial plug from the agar plate.

-

Incubation: Incubate the flask at 27-30°C with shaking at 250 rpm for 24 hours to generate a vegetative seed culture.[3][9]

Protocol 2: Jadomycin B Fermentation with Ethanol Shock

This protocol describes the production of Jadomycin B in a liquid medium using an ethanol shock to induce biosynthesis.

-

Production Medium Preparation: Prepare the D-galactose-L-isoleucine production medium and adjust the pH to 7.5.[1] Dispense into fermentation vessels (e.g., 50 mL in a 250 mL flask).

-

Inoculation: Inoculate the production medium with 10% (v/v) of the vegetative inoculum prepared in Protocol 1.[3]

-

Initial Incubation: Incubate the culture at 27-30°C with shaking at 250 rpm.

-

Ethanol Shock: Between 6 and 13 hours of incubation, add sterile ethanol to a final concentration of 6% (v/v).[1] Timing is critical; addition after 17 hours may result in little to no production.[1]

-